Cas no 117752-04-2 (2-fluoro-6-methyl-benzaldehyde)

2-fluoro-6-methyl-benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-6-methylbenzaldehyde
- Benzaldehyde,2-fluoro-6-methyl-
- 2-Fluoro-6-methyl-benzaldehyde
- PubChem10067
- 3-Fluoro-2-formyltoluene
- BGQBJWPZBBMKEI-UHFFFAOYSA-N
- Benzaldehyde, 2-fluoro-6-methyl-
- SBB086001
- AS04975
- RP01162
- TRA0070187
- AM62289
- AB0034970
- ST2416918
- PS-9079
- FT-0701075
- Z1255490372
- SY064676
- 117752-04-2
- DTXSID60556871
- CS-W016505
- 6-Methyl-2-fluorobenzaldehyde
- W-204960
- EN300-395940
- AKOS015889822
- 2-Fluoro-6-methylbenzaldehyde, 96%
- A23088
- SCHEMBL1663012
- MFCD09258962
- DB-011036
- 2-fluoro-6-methyl-benzaldehyde
-
- MDL: MFCD09258962
- インチ: 1S/C8H7FO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3
- InChIKey: BGQBJWPZBBMKEI-UHFFFAOYSA-N
- ほほえんだ: FC1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1C([H])=O
計算された属性
- せいみつぶんしりょう: 138.04800
- どういたいしつりょう: 138.048093005g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.151 g/mL at 20 °C
- ふってん: 200.5 ºC
- フラッシュポイント: 82.5 ºC
- 屈折率: n20/D 1.525
- PSA: 17.07000
- LogP: 1.94660
2-fluoro-6-methyl-benzaldehyde セキュリティ情報
2-fluoro-6-methyl-benzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
2-fluoro-6-methyl-benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB466157-5g |
2-Fluoro-6-methylbenzaldehyde, min. 95%; . |
117752-04-2 | 5g |
€165.20 | 2025-02-22 | ||
abcr | AB466157-25 g |
2-Fluoro-6-methylbenzaldehyde; min. 95% |
117752-04-2 | 25g |
€645.20 | 2023-04-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1017700-250mg |
2-Fluoro-6-methylbenzaldehyde |
117752-04-2 | 96% | 250mg |
¥97.00 | 2024-08-09 | |
Chemenu | CM100915-5g |
2-fluoro-6-methylbenzaldehyde |
117752-04-2 | 95% | 5g |
$133 | 2023-03-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0007-5G |
2-fluoro-6-methyl-benzaldehyde |
117752-04-2 | 95% | 5g |
¥ 1,491.00 | 2023-03-30 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F89390-25g |
2-Fluoro-6-methylbenzaldehyde |
117752-04-2 | 95% | 25g |
¥2556.0 | 2023-09-07 | |
abcr | AB466157-5 g |
2-Fluoro-6-methylbenzaldehyde; min. 95% |
117752-04-2 | 5g |
€262.50 | 2023-04-21 | ||
Apollo Scientific | PC9285-1g |
2-Fluoro-6-methylbenzaldehyde |
117752-04-2 | 96% | 1g |
£32.00 | 2025-02-22 | |
Apollo Scientific | PC9285-5g |
2-Fluoro-6-methylbenzaldehyde |
117752-04-2 | 96% | 5g |
£118.00 | 2025-02-22 | |
TRC | F401658-50mg |
2-Fluoro-6-methylbenzaldehyde |
117752-04-2 | 50mg |
$ 65.00 | 2022-06-05 |
2-fluoro-6-methyl-benzaldehyde 関連文献
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1. A novel, base-induced fragmentation of hantzsch-type 4-aryl-1,4-dihydropyridinesThomas McInally,Alan C. Tinker J. Chem. Soc. Perkin Trans. 1 1988 1837
2-fluoro-6-methyl-benzaldehydeに関する追加情報
Introduction to 2-Fluoro-6-Methylbenzaldehyde (CAS No. 117752-04-2)
2-Fluoro-6-Methylbenzaldehyde (CAS No. 117752-04-2) is a versatile aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound, also referred to as fluorinated benzaldehyde derivative, is characterized by its unique structure, which includes a fluorine atom at the 2-position and a methyl group at the 6-position on the benzene ring. The presence of these substituents imparts distinctive chemical and physical properties, making it a valuable molecule for various applications.
The synthesis of 2-fluoro-6-methylbenzaldehyde has been extensively studied, with researchers exploring efficient methods to produce this compound on both laboratory and industrial scales. Recent advancements in catalytic processes and green chemistry have enabled the development of more sustainable synthesis routes. For instance, the use of transition metal catalysts, such as palladium complexes, has significantly improved the yield and selectivity of this compound in cross-coupling reactions. These innovations not only enhance the economic viability of production but also align with global efforts to reduce environmental impact.
One of the most notable applications of 2-fluoro-6-methylbenzaldehyde is in the field of drug discovery. Its structure serves as a valuable scaffold for designing bioactive molecules with potential therapeutic effects. Recent studies have highlighted its role as a precursor in the synthesis of antitumor agents and anti-inflammatory drugs. For example, researchers have demonstrated that derivatives of this compound exhibit promising activity against various cancer cell lines, suggesting its potential as a lead compound in oncology research.
In addition to its pharmaceutical applications, 2-fluoro-6-methylbenzaldehyde has found utility in material science, particularly in the development of advanced polymers and coatings. Its ability to undergo various polymerization reactions makes it an attractive candidate for creating materials with tailored properties, such as improved thermal stability and mechanical strength. Recent breakthroughs in polymer chemistry have further expanded its applicability in this domain.
The chemical properties of 2-fluoro-6-methylbenzaldehyde are heavily influenced by its substituents. The electron-withdrawing effect of the fluorine atom at the 2-position increases the reactivity of the benzene ring towards electrophilic substitution reactions, while the methyl group at the 6-position provides steric hindrance and modulates electronic effects. This interplay between substituent effects makes it a fascinating molecule for studying aromatic reactivity and directing groups in organic synthesis.
From an analytical standpoint, 2-fluoro-6-methylbenzaldehyde can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into its molecular structure and purity, ensuring its quality for various applications. Recent advancements in analytical chemistry have further enhanced the accuracy and precision of these techniques, enabling more reliable characterization of this compound.
In conclusion, 2-fluoro-6-methylbenzaldehyde (CAS No. 117752-04-2) is a multifaceted compound with significant potential across diverse scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key molecule for future research and development efforts.
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